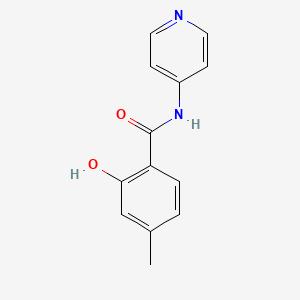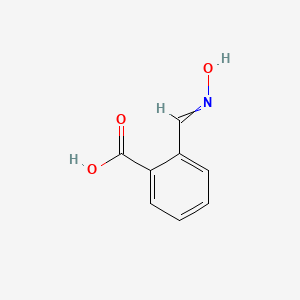
2-(Hydroxyiminomethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxyiminomethyl)benzoic acid, also known as phthalaldehydic acid oxime, is an organic compound with the molecular formula C8H7NO3. It is a derivative of benzoic acid, characterized by the presence of a hydroxyimino group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyiminomethyl)benzoic acid typically involves the formylation of gallic acid followed by oximation. The process begins with the reaction of gallic acid with formaldehyde to introduce a formyl group. This intermediate is then treated with hydroxylamine hydrochloride to form the hydroxyimino group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same formylation and oximation reactions, optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxyiminomethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the hydroxyimino group under mild conditions
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives
Scientific Research Applications
2-(Hydroxyiminomethyl)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized as a rust converter due to its excellent chelating capability with rust and significant anticorrosive performance
Mechanism of Action
The mechanism of action of 2-(Hydroxyiminomethyl)benzoic acid involves its ability to chelate metal ions, which is crucial for its role as a rust converter. The hydroxyimino group forms stable complexes with metal ions, preventing further oxidation and corrosion. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell walls and inhibit enzyme activity .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trihydroxy-2-[(hydroxyimino)methyl]benzoic acid: Another derivative of benzoic acid with similar chelating properties.
2-(Hydroxyiminomethyl)benzoic acid derivatives: Various derivatives with modifications on the benzene ring
Uniqueness
This compound stands out due to its specific combination of a hydroxyimino group and a benzoic acid backbone, which imparts unique chemical reactivity and biological activity. Its ability to act as a rust converter and its potential in medicinal chemistry make it a compound of significant interest .
Properties
CAS No. |
5034-63-9 |
|---|---|
Molecular Formula |
C8H7NO3 |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
2-(hydroxyiminomethyl)benzoic acid |
InChI |
InChI=1S/C8H7NO3/c10-8(11)7-4-2-1-3-6(7)5-9-12/h1-5,12H,(H,10,11) |
InChI Key |
VLRVPJCWMLBRTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


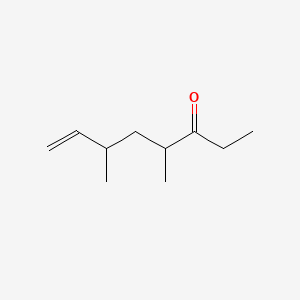
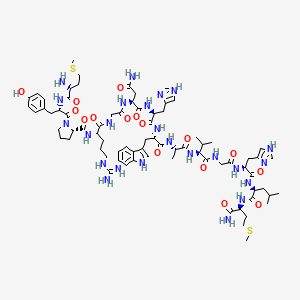
![N-(1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B13795371.png)
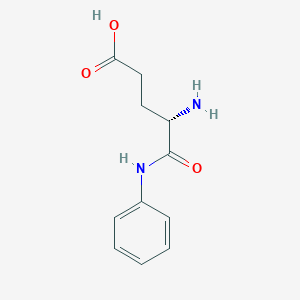
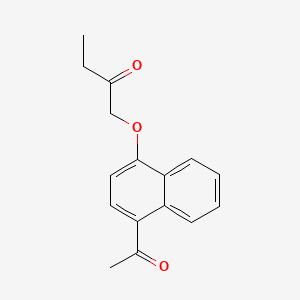
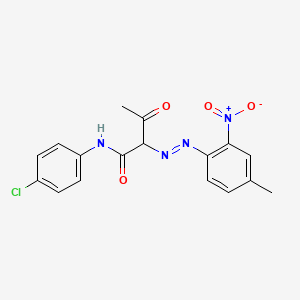
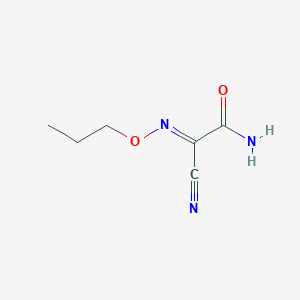
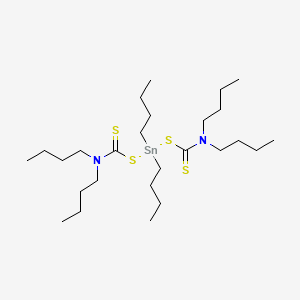
![S-[5-(Dimethylamino)-5-sulfanylidenepentyl] ethanethioate](/img/structure/B13795404.png)
![8-[(1R,2R,5R)-2-(2-carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-8-oxooctanoic acid](/img/structure/B13795407.png)
![Methyl 2-[(2-phenoxyanilino)methyl]benzoate](/img/structure/B13795427.png)
![3,5-Dichloro-2-[(2-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13795428.png)
